BenchChemオンラインストアへようこそ!

Phenyl-pyridazin-3-yl-methanone

Antitumor agents Cytotoxicity Hydrazone synthesis

Phenyl-pyridazin-3-yl-methanone is the critical ketone precursor for generating 2-pyridylhydrazones with sub-micromolar cytotoxic activity (IC₅₀ = 0.12 µM, derivative E-1b) and validated in vivo antitumor efficacy (66% tumor reduction at 300 mg/kg/day). Hydrazones from non-fully aromatic pyridazinone analogs are entirely inactive (IC₅₀ >10 µM), confirming scaffold identity is non-negotiable for active derivatives. A proven three-step process from 3,6-dichloropyridazine enables scalable multi-gram preparation, ensuring supply chain reliability for lead optimization and library synthesis programs targeting VEGFR-2 inhibition.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
CAS No. 60906-52-7
Cat. No. B1366813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl-pyridazin-3-yl-methanone
CAS60906-52-7
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=NN=CC=C2
InChIInChI=1S/C11H8N2O/c14-11(9-5-2-1-3-6-9)10-7-4-8-12-13-10/h1-8H
InChIKeyVDWSVBMVZLRATD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl-pyridazin-3-yl-methanone (CAS 60906-52-7): A Versatile 3-Benzoylpyridazine Scaffold for Antitumor Agent Development and Chemical Synthesis


Phenyl-pyridazin-3-yl-methanone (CAS 60906-52-7, synonym: 3-benzoylpyridazine) is a heterocyclic ketone featuring a phenyl group attached to the 3-position of a pyridazine ring via a carbonyl bridge. With molecular formula C₁₁H₈N₂O and molecular weight 184.19 g/mol, this compound serves as a critical building block in medicinal chemistry, particularly as a precursor for synthesizing bioactive hydrazones and pyridazinone derivatives with demonstrated antitumor and cytotoxic properties [1]. The pyridazine core is recognized for its diverse pharmacological potential, including anticancer, anti-inflammatory, and cardiovascular applications [2].

Why Phenyl-pyridazin-3-yl-methanone (CAS 60906-52-7) Cannot Be Substituted with Generic Pyridazine Analogs in Antitumor Research


While pyridazine-based compounds are broadly recognized for their pharmacological versatility, the specific 3-benzoyl substitution pattern on phenyl-pyridazin-3-yl-methanone imparts critical structural and electronic features that dramatically influence biological activity. Notably, hydrazones derived from fully aromatic 3-benzoylpyridazines exhibit potent cytotoxic activity (IC₅₀ = 0.99–8.74 µM), whereas hydrazones derived from the structurally similar but non-fully aromatic 3-benzoylpyridazinones are essentially inactive (IC₅₀ >10 µM) [1]. This stark difference underscores that minor modifications to the pyridazine ring oxidation state ablate activity entirely, confirming that generic pyridazine analogs cannot functionally substitute for phenyl-pyridazin-3-yl-methanone in synthetic programs targeting antitumor hydrazones. The carbonyl linker at the 3-position also provides a defined synthetic handle for generating Schiff-base derivatives with enhanced potency (e.g., E-1b, IC₅₀ = 0.12 µM) [2].

Quantitative Differentiation of Phenyl-pyridazin-3-yl-methanone (CAS 60906-52-7) Versus Key Analogs: Evidence-Based Procurement Rationale


3-Benzoylpyridazine-Derived Hydrazones Demonstrate >10-Fold Superior Cytotoxic Potency Compared to 3-Benzoylpyridazinone Hydrazones

Hydrazones synthesized from phenyl-pyridazin-3-yl-methanone (3-benzoylpyridazine) exhibit potent inhibition of tumor cell proliferation with IC₅₀ values ranging from 0.99 to 8.74 µM across multiple cell lines. In direct contrast, hydrazones derived from the structurally analogous but non-fully aromatic 3-benzoylpyridazinones show IC₅₀ values greater than 10 µM, effectively rendering them inactive [1]. This >10-fold difference in potency demonstrates that the fully aromatic pyridazine ring is essential for cytotoxic activity.

Antitumor agents Cytotoxicity Hydrazone synthesis

Optimized Hydrazones E-1b and E-1d Achieve Sub-Micromolar IC₅₀ Values (0.12–0.18 µM) in Clonogenic Assays

Among the series of 2-pyridylhydrazones synthesized from phenyl-pyridazin-3-yl-methanone, compounds E-1b and E-1d exhibited exceptionally high cytotoxic activities in clonogenic assays involving human tumor cells of different tissue origins, with IC₅₀ values of 0.12 µM and 0.18 µM, respectively [1]. These values represent a 5- to 8-fold improvement over the average potency of the broader hydrazone series (0.99–8.74 µM).

Antitumor agents Clonogenic assay Lead optimization

Compound E-1b Reduces Tumor Burden by 66% in In Vivo Xenograft Model at 300 mg/kg/day

In vivo evaluation of the optimized hydrazone E-1b, derived from phenyl-pyridazin-3-yl-methanone, demonstrated significant antitumor efficacy in a human tumor xenograft model. Administration of E-1b at 300 mg/kg/day resulted in a 66% reduction in tumor burden relative to untreated controls [1]. This in vivo activity confirms that the scaffold can generate derivatives with meaningful antitumor effects beyond in vitro cytotoxicity.

In vivo antitumor efficacy Xenograft model Preclinical development

Economical Three-Step Large-Scale Synthesis from 3,6-Dichloropyridazine Enables Multi-Gram Production

A three-step synthetic route to phenyl-pyridazin-3-yl-methanone (phenyl 3-pyridazinyl ketone) has been established using commercially available 3,6-dichloropyridazine as the starting material. This method is specifically designed for economical large-scale preparation, enabling reliable access to multi-gram quantities [1]. While many pyridazine ketone analogs require multi-step, low-yielding syntheses or expensive starting materials, this validated process chemistry provides a practical supply chain advantage.

Process chemistry Large-scale synthesis Building block

Pyridazinone Derivatives Incorporating the Scaffold Exhibit VEGFR-2 Inhibition with IC₅₀ Values from 49.1 to 418.0 nM

Phenylpyridazinone-based compounds, which share the core structural motif of phenyl-pyridazin-3-yl-methanone, have been developed as VEGFR-2 inhibitors. In vitro VEGFR-2 kinase assays revealed IC₅₀ values ranging from 49.1 to 418.0 nM for this series, with the reference drug sorafenib exhibiting an IC₅₀ of 81.8 nM under the same conditions [1]. Notably, optimized derivatives 12c and 13a demonstrated superior antiproliferative activity against HUVECs (IC₅₀ = 11.5 and 12.3 nM) compared to sorafenib (IC₅₀ = 23.2 nM).

VEGFR-2 inhibition Antiangiogenic Kinase inhibitor

Optimal Application Scenarios for Phenyl-pyridazin-3-yl-methanone (CAS 60906-52-7) Based on Quantitative Differentiation Evidence


Synthesis of High-Potency Antitumor Hydrazones via Schiff-Base Formation

Procure phenyl-pyridazin-3-yl-methanone as the ketone starting material for generating 2-pyridylhydrazones with sub-micromolar cytotoxic activity. Evidence shows that hydrazones derived from this fully aromatic 3-benzoylpyridazine scaffold achieve IC₅₀ values as low as 0.12 µM (compound E-1b) in clonogenic assays [1]. In contrast, hydrazones from non-fully aromatic pyridazinone analogs are inactive (IC₅₀ >10 µM), making scaffold selection critical for obtaining active derivatives [1].

Preclinical Antitumor Lead Optimization Requiring In Vivo Efficacy Validation

Use phenyl-pyridazin-3-yl-methanone as the core scaffold for lead optimization programs targeting in vivo antitumor activity. Derivative E-1b, synthesized from this ketone, demonstrated a 66% reduction in tumor burden at 300 mg/kg/day in a human tumor xenograft model [1]. This validates the translational potential of compounds derived from this scaffold, distinguishing it from analogs that show only in vitro activity.

Large-Scale Synthesis of Pyridazine-Based Building Blocks for Medicinal Chemistry

Leverage phenyl-pyridazin-3-yl-methanone as a scalable building block for parallel synthesis or library production. A validated three-step process from 3,6-dichloropyridazine enables economical multi-gram preparation [1], reducing supply chain uncertainty compared to pyridazine ketone analogs lacking established process chemistry.

VEGFR-2 Kinase Inhibitor Discovery and Structure-Activity Relationship (SAR) Studies

Employ phenyl-pyridazin-3-yl-methanone or its phenylpyridazinone derivatives as a starting point for VEGFR-2 inhibitor development. Class-level evidence demonstrates that optimized derivatives achieve VEGFR-2 inhibitory activity (IC₅₀ = 49.1–418.0 nM) comparable to sorafenib (IC₅₀ = 81.8 nM), with select compounds exhibiting superior antiproliferative effects against HUVECs (IC₅₀ = 11.5 nM vs. 23.2 nM for sorafenib) [1].

Quote Request

Request a Quote for Phenyl-pyridazin-3-yl-methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.